

GJ072: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: GJ072

Cat. No.: B15601748

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An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Promising Read-Through Compound

Abstract

GJ072 is a novel small molecule that has emerged as a significant tool in the study of genetic disorders caused by nonsense mutations. Identified through high-throughput screening, **GJ072** functions as a read-through compound (RTC), enabling the translational machinery to bypass premature termination codons (PTCs) and synthesize a full-length, functional protein. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **GJ072**, with a particular focus on its application in the context of Ataxia-Telangiectasia (A-T) and the ATM gene. Detailed experimental methodologies for its synthesis and biological characterization are provided to support further research and development efforts.

Chemical Structure and Properties

GJ072 is a complex heterocyclic molecule with the systematic IUPAC name N-(4-fluorophenyl)-2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Its chemical structure is characterized by a central 1,2,4-triazole ring substituted with methoxyphenyl and pyridinyl moieties, linked via a thioether bond to an N-(4-fluorophenyl)acetamide group.

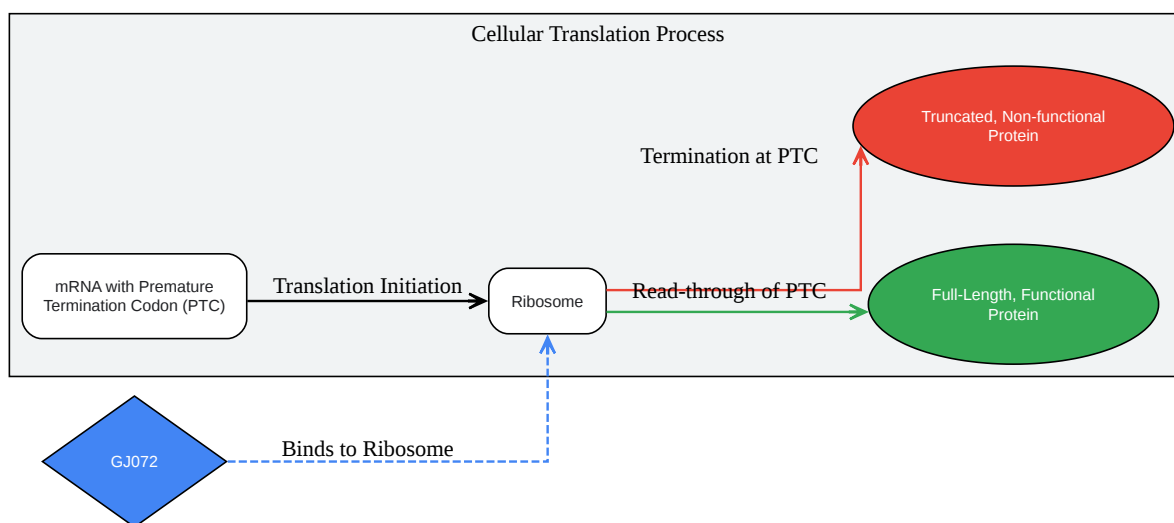
Property	Value	Reference
IUPAC Name	N-(4-fluorophenyl)-2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide	
CAS Number	943092-47-5	
Molecular Formula	C22H18FN5O2S	
Molecular Weight	435.4774 g/mol	
Appearance	White to off-white solid (presumed)	
Solubility	Soluble in DMSO	[1]

Biological Activity and Mechanism of Action

GJ072's primary biological function is to induce the read-through of premature termination codons (PTCs) in messenger RNA (mRNA).[2] Nonsense mutations in a gene can lead to the formation of a PTC, resulting in the production of a truncated, non-functional protein. **GJ072** allows the ribosome to read through these premature stop signals, leading to the synthesis of a full-length protein.

The primary target for which **GJ072** has been extensively studied is the Ataxia-Telangiectasia Mutated (ATM) gene.[2] Mutations in the ATM gene are responsible for the rare, neurodegenerative disorder Ataxia-Telangiectasia. A significant portion of these mutations are nonsense mutations. **GJ072** has been shown to restore the production of functional ATM protein in cells derived from A-T patients.[2]

The proposed mechanism of action for **GJ072** involves its interaction with the ribosome, influencing the decoding process at the A-site. By promoting the binding of a near-cognate aminoacyl-tRNA to the PTC, it allows for the incorporation of an amino acid and the continuation of translation. This mechanism is thought to be similar to that of other non-aminoglycoside read-through compounds like PTC124.



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Figure 1: Proposed mechanism of action for **GJ072** in promoting read-through of premature termination codons.

Quantitative Biological Data

The potency of **GJ072** in inducing read-through has been quantified in in vitro assays. The half-maximal effective concentration (EC₅₀) is a key parameter that indicates the concentration of the compound required to achieve 50% of the maximum biological response.

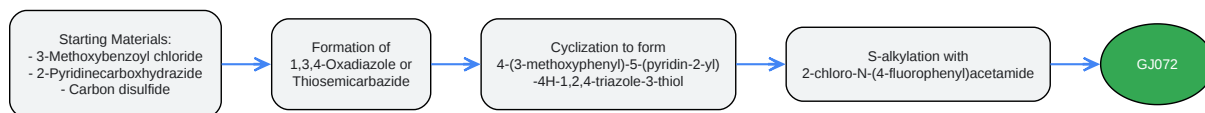
Assay	Stop Codon	EC ₅₀ (μM)	Reference
In vitro read-through assay	UGA	0.17 - 0.35	[3]

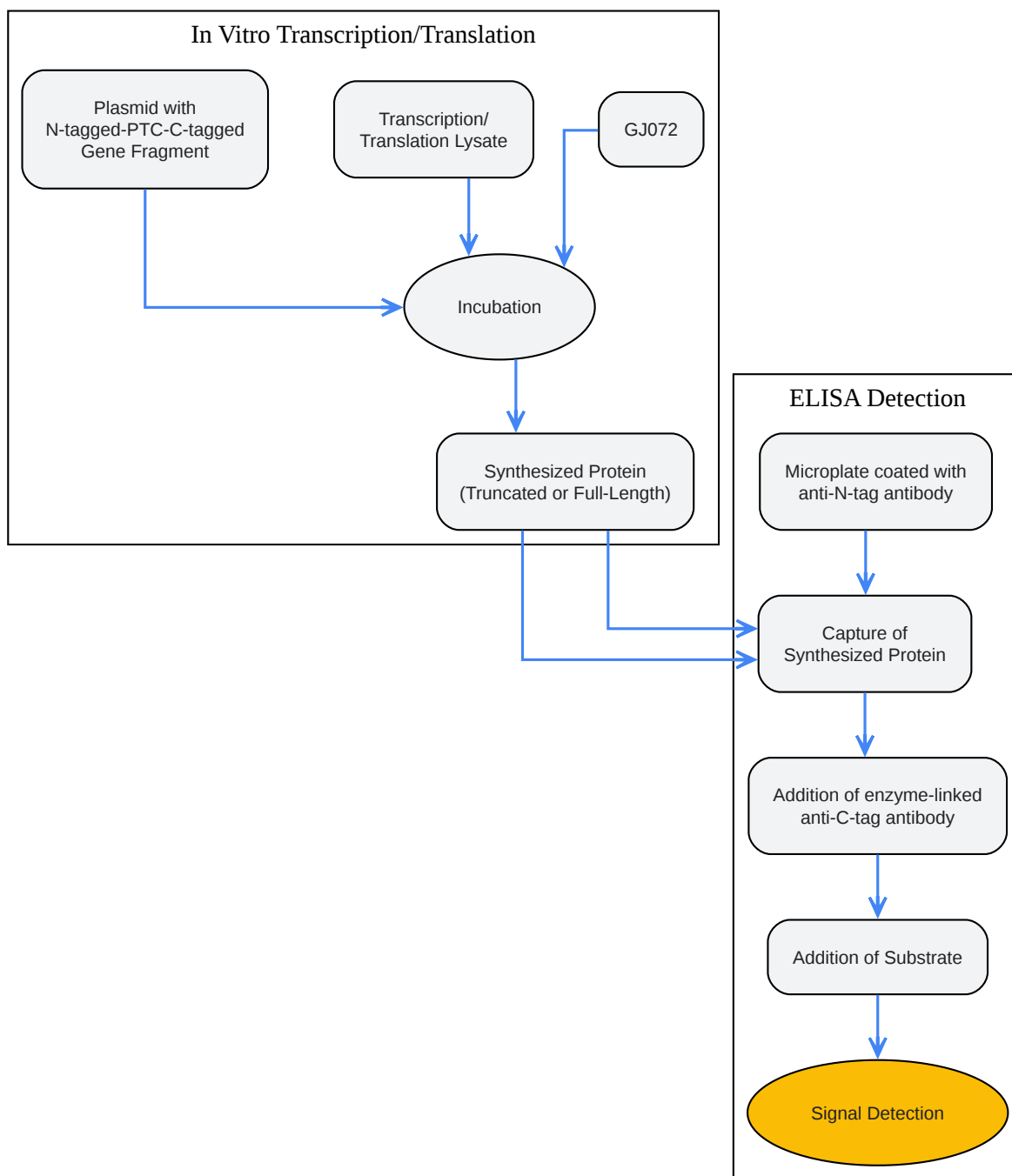
Experimental Protocols

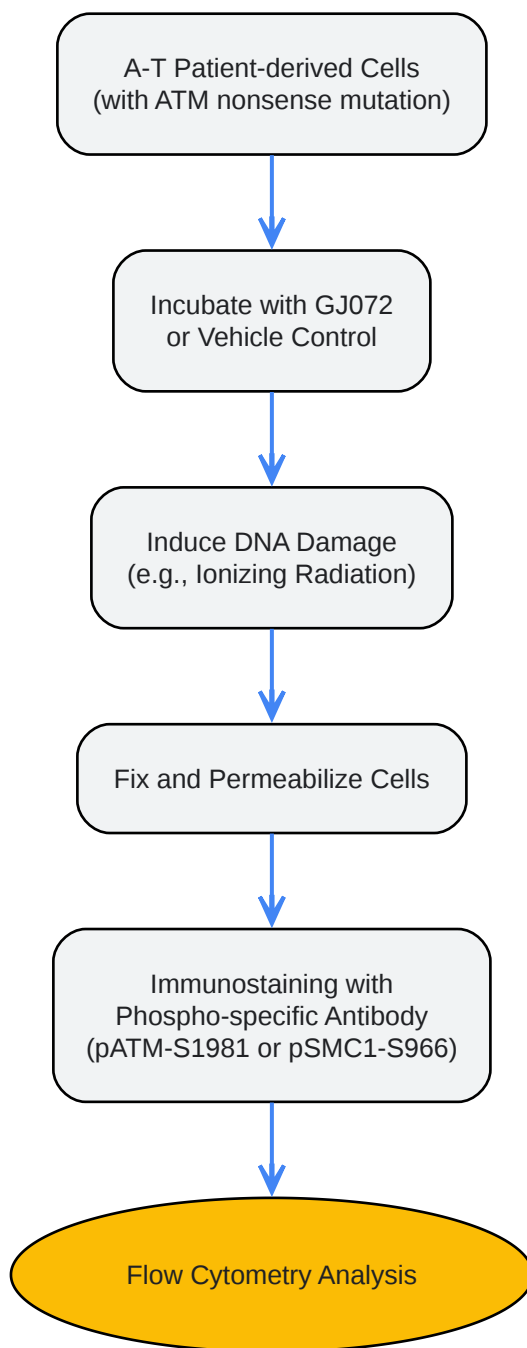
Synthesis of GJ072

The synthesis of **GJ072** involves a multi-step process culminating in the formation of the N-(4-fluorophenyl)-2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. While the specific, detailed protocol from the primary literature's supplementary materials remains elusive, a general synthetic route can be inferred from the synthesis of analogous 1,2,4-triazole-3-thiol derivatives. The key steps likely involve the formation of the triazole ring, followed by S-alkylation and subsequent amidation.

A plausible synthetic workflow is outlined below:







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